REACTION_CXSMILES
|
[CH2:1]([C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+].Br[CH2:18][C:19]#[N:20]>O1CCCC1>[CH2:1]([C:8]1[CH:9]=[CH:10][C:11]([O:14][CH2:18][C:19]#[N:20])=[CH:12][CH:13]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
18.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
BrCC#N
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by refluxing
|
Type
|
TEMPERATURE
|
Details
|
with heating for 3 hours
|
Duration
|
3 h
|
Type
|
WAIT
|
Details
|
After being left
|
Type
|
TEMPERATURE
|
Details
|
for cooling
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure and to the residue
|
Type
|
ADDITION
|
Details
|
was added 100 ml of water
|
Type
|
EXTRACTION
|
Details
|
by extracting twice with 100 ml of chloroform
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain an oily residue
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on a silica gel column (eluting solvent hexane : acetone=3 : 1 (v/v))
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1=CC=C(OCC#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |